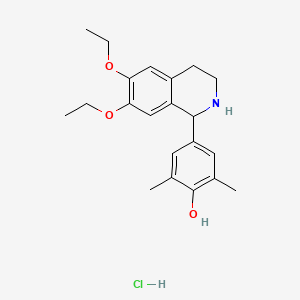
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction is used to form the tetrahydroisoquinoline core, while the Pomeranz–Fritsch–Bobbitt cyclization helps in constructing the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
Uniqueness
What sets 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and therapeutic potential. The presence of the diethoxy groups and the dimethylphenol moiety can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H28ClNO3 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-5-24-18-11-15-7-8-22-20(17(15)12-19(18)25-6-2)16-9-13(3)21(23)14(4)10-16;/h9-12,20,22-23H,5-8H2,1-4H3;1H |
InChI Key |
ZTVOCRZCGDOIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)C)O)C)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


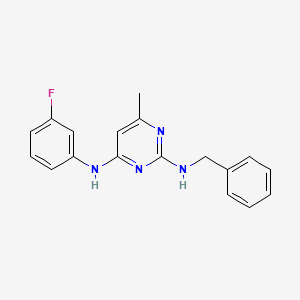
![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)
![12,13-Dimethoxy-8,8-dimethyl-3,4,7-triazatricyclo[8.4.0.0(2,6)]tetradeca-1(10),2,6,11,13-pentaen-5-one](/img/structure/B10796262.png)
![N-{5-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10796266.png)
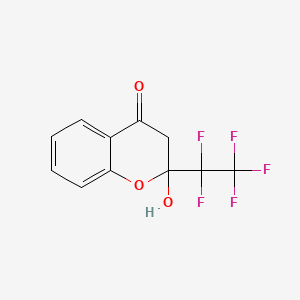
![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)
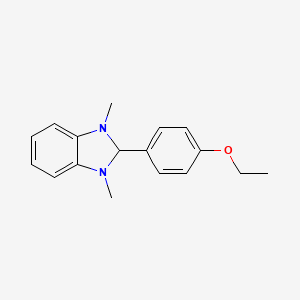
![N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B10796296.png)
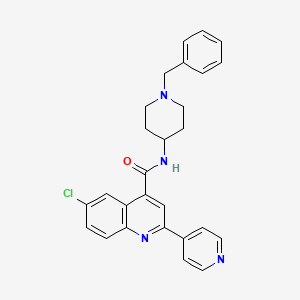
![N'-(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)-N,N-diethylethane-1,2-diamine](/img/structure/B10796306.png)
![(4,6-Dimethoxy-[1,3,5]triazin-2-yl)-(4-isopropyl-phenyl)-amine](/img/structure/B10796311.png)
![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propan-2-yloxymethyl)quinolin-8-ol](/img/structure/B10796315.png)
![5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B10796319.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10796336.png)
